![molecular formula C16H16N3O5P B14374340 {1-[(1-Nitroacridin-9-YL)amino]propyl}phosphonic acid CAS No. 90057-98-0](/img/structure/B14374340.png)
{1-[(1-Nitroacridin-9-YL)amino]propyl}phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{1-[(1-Nitroacridin-9-YL)amino]propyl}phosphonic acid is a compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties
Preparation Methods
The synthesis of {1-[(1-Nitroacridin-9-YL)amino]propyl}phosphonic acid involves multiple stepsThe final step involves the reaction of the amino derivative with propylphosphonic acid under specific conditions . Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
{1-[(1-Nitroacridin-9-YL)amino]propyl}phosphonic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
{1-[(1-Nitroacridin-9-YL)amino]propyl}phosphonic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other acridine derivatives.
Medicine: Due to its anticancer properties, it is being researched for its potential use in cancer treatment.
Industry: Acridine derivatives, including this compound, are used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of {1-[(1-Nitroacridin-9-YL)amino]propyl}phosphonic acid involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, leading to the inhibition of DNA replication and transcription. The compound targets topoisomerase enzymes, which are crucial for DNA replication .
Comparison with Similar Compounds
Similar compounds to {1-[(1-Nitroacridin-9-YL)amino]propyl}phosphonic acid include:
9-amino-1-nitroacridine: Known for its anticancer properties.
Acridine orange: Used as a nucleic acid-selective fluorescent cationic dye.
Amsacrine: An antineoplastic agent used in the treatment of acute lymphoblastic leukemia
Properties
CAS No. |
90057-98-0 |
|---|---|
Molecular Formula |
C16H16N3O5P |
Molecular Weight |
361.29 g/mol |
IUPAC Name |
1-[(1-nitroacridin-9-yl)amino]propylphosphonic acid |
InChI |
InChI=1S/C16H16N3O5P/c1-2-14(25(22,23)24)18-16-10-6-3-4-7-11(10)17-12-8-5-9-13(15(12)16)19(20)21/h3-9,14H,2H2,1H3,(H,17,18)(H2,22,23,24) |
InChI Key |
JJZJKLAJFPGBLE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(NC1=C2C(=NC3=CC=CC=C31)C=CC=C2[N+](=O)[O-])P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


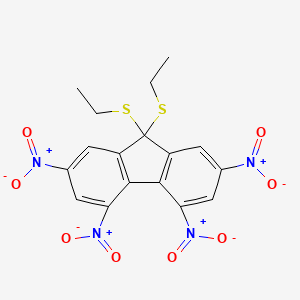

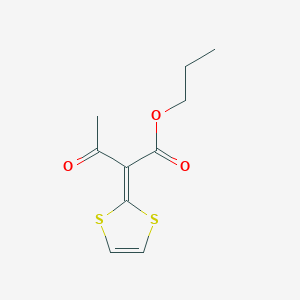
![N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(pyrrolidin-1-yl)butanamide](/img/structure/B14374267.png)
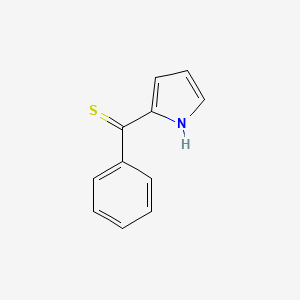
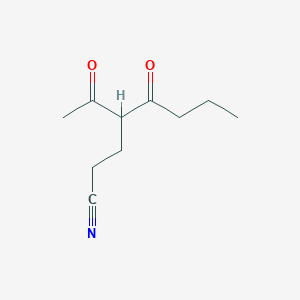
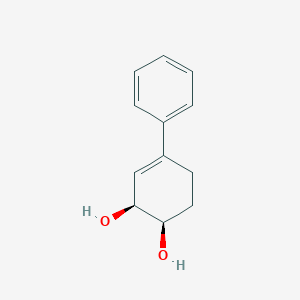
![1-(1,4-Dimethyl-2,3,7-trioxabicyclo[2.2.1]hept-5-en-5-yl)ethan-1-one](/img/structure/B14374282.png)
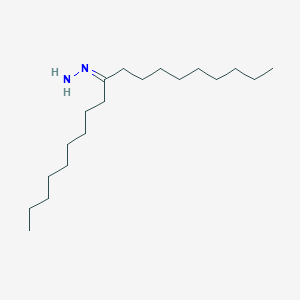
![1,1'-[(2,4,6-Trinitro-1,3-phenylene)bis(oxy)]bis(3-nitrobenzene)](/img/structure/B14374297.png)
![N-[2-(4-Chlorophenyl)propan-2-yl]-2-(cyclohex-1-en-1-yl)acetamide](/img/structure/B14374301.png)
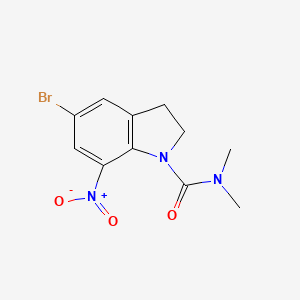
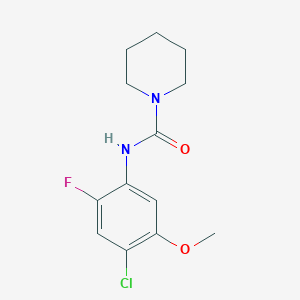
![2-[(E)-(3,3,5-Trimethylcyclohexylidene)amino]ethan-1-ol](/img/structure/B14374313.png)
